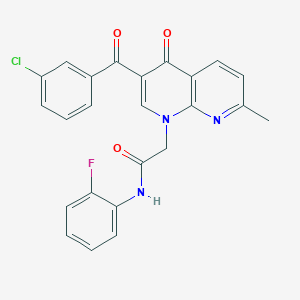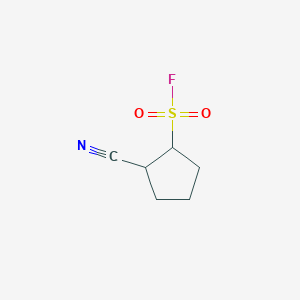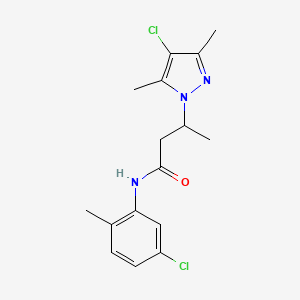![molecular formula C21H14ClN7O2S2 B2975512 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 690960-29-3](/img/structure/B2975512.png)
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H14ClN7O2S2 and its molecular weight is 495.96. The purity is usually 95%.
BenchChem offers high-quality N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
- This compound exhibits potential in cancer research, particularly in drug design for anticancer properties. A study highlights the use of a similar molecule in the development of anticancer drugs, focusing on a cost-effective synthesis approach (Yushyn, Holota, & Lesyk, 2022).
Drug Design and Synthesis
- The compound is significant in the field of drug design and synthesis, especially for developing drugs with anti-inflammatory and analgesic effects. A related study explores the computational and pharmacological potential of novel derivatives for toxicity assessment and tumor inhibition (Faheem, 2018).
Synthesis of Novel Derivatives
- Research shows the synthesis of novel derivatives of this compound, which are important in creating new families of drugs. This is exemplified in a study that synthesizes new spiro-indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives (Hosseini et al., 2021).
Glutaminase Inhibition
- The compound plays a role in the development of glutaminase inhibitors, which are crucial in cancer treatment. Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs shows the potential for kidney-type glutaminase inhibition (Shukla et al., 2012).
Antitumor Activity
- The compound has applications in antitumor activity research. One study focuses on the synthesis and in vitro evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, revealing mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antibacterial and Antifungal Activity
- The compound is also used in synthesizing derivatives with antibacterial and antifungal properties. A study on the synthesis of new 2-thiouracil-5-sulphonamide derivatives highlights their antibacterial and antifungal activity (Fathalla, Awad, & Mohamed, 2005).
QSAR Studies for Antibacterial Agents
- QSAR (Quantitative Structure-Activity Relationship) studies involving this compound aid in understanding and predicting antibacterial activity. An example is the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents (Desai et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which is synthesized from 4-chloroacetophenone, phenylhydrazine, and thiourea. The second intermediate is the 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine, which is synthesized from 4-chlorobenzenesulfonyl chloride and hydrazine hydrate. These two intermediates are then coupled using N-(tert-butoxycarbonyl)glycine and triethylamine to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide.", "Starting Materials": [ "4-chloroacetophenone", "phenylhydrazine", "thiourea", "4-chlorobenzenesulfonyl chloride", "hydrazine hydrate", "N-(tert-butoxycarbonyl)glycine", "triethylamine" ], "Reaction": [ "Synthesis of 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol: 4-chloroacetophenone, phenylhydrazine, and thiourea are refluxed in ethanol to form the intermediate.", "Synthesis of 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine: 4-chlorobenzenesulfonyl chloride is reacted with hydrazine hydrate in ethanol to form the intermediate.", "Coupling of intermediates: The two intermediates are coupled using N-(tert-butoxycarbonyl)glycine and triethylamine in DMF to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide." ] } | |
Numéro CAS |
690960-29-3 |
Formule moléculaire |
C21H14ClN7O2S2 |
Poids moléculaire |
495.96 |
Nom IUPAC |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H14ClN7O2S2/c22-13-8-6-12(7-9-13)18-26-20(28-33-18)24-16(30)11-32-21-25-17-15(10-23-27-17)19(31)29(21)14-4-2-1-3-5-14/h1-10H,11H2,(H,23,27)(H,24,28,30) |
Clé InChI |
ZSPNUFNSAYVLAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)


![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)


![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)
![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)


![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)